2-Chloro-N-(2,6-dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide
CAS No.: 77732-17-3
Cat. No.: VC17300388
Molecular Formula: C13H15ClN2O3
Molecular Weight: 282.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77732-17-3 |
|---|---|
| Molecular Formula | C13H15ClN2O3 |
| Molecular Weight | 282.72 g/mol |
| IUPAC Name | 2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C13H15ClN2O3/c1-9-4-3-5-10(2)12(9)16(11(17)8-14)15-6-7-19-13(15)18/h3-5H,6-8H2,1-2H3 |
| Standard InChI Key | GDSUQUZPSKLMKG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)N(C(=O)CCl)N2CCOC2=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates two distinct functional groups:
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2,6-Dimethylphenyl group: A bulky aromatic substituent known to enhance steric hindrance and influence solubility profiles .
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2-Oxo-1,3-oxazolidin-3-yl group: A heterocyclic moiety contributing to hydrogen-bonding potential and metabolic stability .
The chloroacetamide backbone serves as a reactive site for nucleophilic substitutions, enabling derivatization or further functionalization.
Key Physicochemical Parameters (Extrapolated from Analogs)
Synthetic Pathways and Reaction Mechanisms
Route 1: Nucleophilic Displacement
A plausible synthesis involves the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with 2-oxo-1,3-oxazolidin-3-amine under basic conditions:
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Base-Mediated Coupling:
This method mirrors the synthesis of N-(2,6-dimethylphenyl)-2-piperazinylacetamide, where piperazine displaces chloride .
Route 2: Multi-Step Functionalization
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Acylation of 2,6-Dimethylaniline:
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Oxazolidinone Introduction:
Critical Reaction Parameters
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Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .
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Catalysts: Copper(I) iodide or palladium complexes may facilitate cross-coupling .
Pharmacological and Industrial Applications
Anti-Inflammatory Activity
Nonsteroidal anti-inflammatory drug (NSAID) analogs demonstrate COX-2 inhibition. The oxazolidinone moiety may enhance selectivity for inflammatory pathways .
Antimicrobial Applications
Oxazolidinone derivatives are known for antibacterial properties (e.g., linezolid). The chloroacetamide group could broaden spectrum activity against resistant strains .
| Condition | Specification |
|---|---|
| Temperature | 2–8°C |
| Humidity | <40% RH |
| Packaging | Sealed under nitrogen |
Future Research Directions
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Pharmacokinetic Studies: Assess bioavailability and metabolic pathways in vivo.
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Structure-Activity Relationships (SAR): Optimize substituents for enhanced potency or reduced toxicity.
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Scale-Up Synthesis: Develop cost-effective routes for industrial production.
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